molecular formula C4H8O B042787 Tetrahydrofuran-D8 CAS No. 1693-74-9

Tetrahydrofuran-D8

Cat. No. B042787
CAS RN: 1693-74-9
M. Wt: 80.15 g/mol
InChI Key: WYURNTSHIVDZCO-SVYQBANQSA-N
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Description

Synthesis Analysis

The synthesis of THF-D8 and its analogs involves various catalytic processes and precursor compounds. Stereoselective methods for synthesizing substituted tetrahydrofurans involve palladium-catalyzed reactions of aryl bromides with gamma-hydroxy alkenes, suggesting the reactions proceed via intramolecular olefin insertion into a Pd(Ar)(OR) intermediate (Wolfe & Rossi, 2004). Additionally, Mn-catalyzed three-component reactions offer an expedient access to 1,5-amino/keto alcohols, incorporating THF through a mechanism that involves radical and organo-Mn intermediates (He et al., 2014).

Molecular Structure Analysis

The molecular structure of THF-D8, similar to its non-deuterated counterpart, is characterized by its tetrahydrofuran core. This core is a common structural feature in a broad array of natural products and synthetic molecules, playing a significant role in their biological activities. Advanced NMR techniques and computational methods are employed to elucidate the detailed molecular structures and the effects of deuteration on the chemical and physical properties of THF-D8.

Chemical Reactions and Properties

THF-D8 participates in various chemical reactions, including oxidative C-H/N-H cross-coupling with azoles under visible-light mediation, demonstrating its versatility as a building block for N-substituted azoles (Zhang et al., 2017). The debenzylative cycloetherification process is a key strategy for constructing complex THF structures, showcasing the compound's reactivity and the stereoselective synthesis of polysubstituted tetrahydrofurans (Tikad et al., 2016).

Scientific Research Applications

  • Vibrational Studies of Molecules : Tetrahydrofuran-D8 is beneficial for vibrational studies of molecules containing the furanose ring. Its utility is derived from a realistic force field determined from infrared and Raman spectra (Gallinella et al., 1994).

  • Electron Scattering Studies : It is used in studying electron scattering phenomena, including total scattering, elastic scattering, ionization cross sections, and electron energy loss distributions (Fuss et al., 2012).

  • Building Blocks for High-Spin Hydrocarbon Polyradicals : THF-D8 is useful in creating stable, 3-fold symmetric analogues of trimethylenemethane, which do not have heteroatom perturbation. This provides new building blocks for high-spin hydrocarbon polyradicals with very strong net ferromagnetic interactions (Rajca et al., 2005).

  • Impact on Enzyme Activities : Tetrahydrofuran can inhibit dehydrogenase activity and significantly affect phosphatase, urease, and catalase activities in activated sludge, with increasing concentration affecting these activities more (Lv et al., 2008).

  • Structural Moiety in Organic Compounds : It serves as a structural moiety in various important organic compounds and offers a green route for N-substituted azoles (Zhang et al., 2017).

  • Biological Activity and Usage in Cosmetic Formulations : Tetrahydrofurans exhibit biological activity and are widely used in cosmetic formulations, perfumes, and flavors (Pérez-Mayoral et al., 2010).

  • Food Packaging Applications : It may be safely used in the fabrication of articles intended for packaging, transporting, or storing foods, provided the residual amount does not exceed 1.5 percent by weight of the film (Food & Subpart, 2012).

  • NMR Studies : Tetrahydrofuran-D8 hydrate exhibits a D quadrupole coupling constant of 215 kHz at 37 K, and an activation energy of 7.2 kcal/mole for reorientation of D2O molecules, making it useful in NMR studies (Davidson et al., 1978).

  • Exploring DNA-Backbone Molecule : The cluster environment shows overall protective behavior on THF, but new fragmentation channels open in the cluster, revealing new insights into the DNA-backbone molecule (Neustetter et al., 2017).

  • Stereoselective Synthesis of Tetrahydrofurans : Substituted tetrahydrofurans, found in natural products and biologically active molecules, exhibit diverse biological activities like antitumor, antihelmic, antimalarial, antimicrobial, and antiprotozoal. This underscores their importance in the stereoselective synthesis of tetrahydrofurans (Wolfe & Hay, 2007).

  • Dehydration for Pharmaceutical Industry : Polyaniline membranes can dehydrate tetrahydrofuran to a water concentration of 0.16 wt.%, making it useful for pharmaceutical industry applications (Chapman et al., 2008).

Safety And Hazards

Tetrahydrofuran-D8 is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of causing cancer .

Future Directions

Tetrahydrofuran-D8 is a useful solvent in NMR-based research and analyses . It is also used in the synthesis of deuteriotris [bis (trimethylsilyl)amido]thorium and deuteriotris [bis (trimethylsiiyl)amido]uranium . The development of new methods for the direct metallation of THF opens up new possibilities for the functionalization of THF .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURNTSHIVDZCO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937620
Record name (2H4)Tetrahydro(2H4)furan
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Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like ether; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrahydrofuran-d8
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Product Name

Tetrahydrofuran-D8

CAS RN

1693-74-9
Record name THF-d8
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Record name (2H4)Tetrahydro(2H4)furan
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Record name (2H4)Tetrahydro(2H4)furan
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Record name [2H4]tetrahydro[2H4]furan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
740
Citations
HH Limbach, W Seiffert - Journal of the American Chemical …, 1980 - ACS Publications
The kinetics of the intermolecular proton exchange between methanol and acetic acid dissolved in tetrahydrofuran-d% have been studied by NMR line shape analysis. In the slow …
Number of citations: 30 pubs.acs.org
Z Diaz, RD Doepker - The Journal of Physical Chemistry, 1978 - ACS Publications
Results The quantum yields of the major products of the photolysis of THF at 147 and 123.6 nm are reported in Tables I and II, respectively. H2 and CO yields atboth wavelengths are …
Number of citations: 16 pubs.acs.org
ER BISSELL, M FINGER - The Journal of Organic Chemistry, 1959 - ACS Publications
… furan-2,3,4,5-d4 and tetrahydrofuran-d8 are reported. The vapor pressure of tetrahydrofuran … 5,5 - d4, tetrahydrofuran 3,3,4,4 - d4, tetrahydrofuran-2,3,4,5-d4 and tetrahydrofuran-d8. …
Number of citations: 20 pubs.acs.org
G Boche, H Etzrodt - Tetrahedron letters, 1983 - Elsevier
Deprotonation of the corresponding hydrocarbons with the LOCHMAN-SCHLOSSER base n-BuLi/Na(K)Ot-Bu leads only to the sodium ( 1 -2Na, 2 -2Na) and potassium compounds ( 1 -…
Number of citations: 31 www.sciencedirect.com
HH Limbach - Journal of Magnetic Resonance (1969), 1979 - Elsevier
The density matrix equations describing the NMR lineshape of tightly coupled spin systems in the presence of intermolecular spin exchange have been recast in a form which is …
Number of citations: 26 www.sciencedirect.com
D Gerritzen, HH Limbach - The Journal of Physical Chemistry, 1980 - ACS Publications
… The chemical shifts of the carboxylic proton of acetic acid and of the hydroxylic proton of methanol dissolved together and separately in tetrahydrofuran-d8 were determined as a …
Number of citations: 13 pubs.acs.org
B Walfort, RI Yousef, T Rüffer… - … Section C: Crystal …, 2004 - scripts.iucr.org
The crystal structure of the title compound, [Mg4Br2(CH3O)6(C4D8O)6], consists of discrete molecules with imposed symmetry Ci. The tetranuclear compound exhibits two …
Number of citations: 3 scripts.iucr.org
H Jobic - 1993 - edata.stfc.ac.uk
Tetrahydrofuron D8, C4H8O, H. Jobic, CNRS Villearneave C (CM-1) COUNTS ERROR 1.600000E+01 2.699669E-01 2.587081E-02 1.648000E+01 3.526313E-01 2.927937E-02 …
Number of citations: 0 edata.stfc.ac.uk
J Fraga-Hernandez, O Blacque… - … Section E: Structure …, 2011 - scripts.iucr.org
(IUCr) Bis[1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ylidene]dichloridodinitrosyltungsten(II) tetrahydrofuran-d8 monosolvate Journal logo Acta Crystallographica Section …
Number of citations: 2 scripts.iucr.org
HH Limbach, D Gerritzen, W Seiffert - Inorganica Chimica Acta, 1980 - Elsevier
The 1 H-NMR spectra of the systems acetic acid/ methanol/tetrahydrofuran-d 8 (THF), acetic acid/ THF, and methanol/THF have been measured as a function of the temperature and the …
Number of citations: 0 www.sciencedirect.com

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